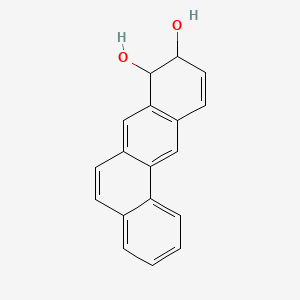

8,9-Dihydrobenz(a)anthracene-8,9-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8,9-Dihydrobenz(a)anthracene-8,9-diol, also known as this compound, is a useful research compound. Its molecular formula is C18H14O2 and its molecular weight is 262.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biological and Toxicological Applications

Carcinogenicity Studies

Research indicates that 8,9-Dihydrobenz(a)anthracene-8,9-diol exhibits weak tumor-initiating activity in animal models. Specifically, studies have shown that this compound can initiate skin tumors in mice when applied topically, although its effectiveness is significantly lower than that of its parent compound, benz(a)anthracene .

Mechanisms of Action

The compound's biological activity is often linked to its metabolic conversion into more reactive forms that can interact with DNA. The formation of diol epoxides from 8,9-dihydro derivatives is a critical pathway in understanding its carcinogenic potential. For instance, the 8,9-diol can be converted into epoxide forms which are more potent in initiating tumors .

Environmental Impact

Persistence and Bioaccumulation

this compound is classified as a persistent organic pollutant due to its stability in the environment and potential for bioaccumulation. It has been identified as a contaminant in various ecosystems and poses risks to human health as well as ecological systems .

Synthesis and Chemical Properties

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions starting from benz(a)anthracene. Recent advances have focused on improving yield and specificity during synthesis through innovative methodologies .

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Traditional methods | Varies | Often low yield due to side reactions |

| Recent methods | Improved | Enhanced specificity and yield through novel catalysts |

Case Studies

-

Tumor Initiation Studies

A study conducted by Wood et al. evaluated the tumor-initiating activity of various diols derived from benz(a)anthracene. The results indicated that while this compound had weak activity compared to other diols, it still contributed to the understanding of PAH-related carcinogenesis . -

Environmental Monitoring

In environmental studies, samples containing this compound were detected in sediment and water samples near industrial sites. These findings highlight the need for monitoring PAH levels due to their toxicological implications and persistence in the environment .

Propiedades

Número CAS |

4615-63-8 |

|---|---|

Fórmula molecular |

C18H14O2 |

Peso molecular |

262.3 g/mol |

Nombre IUPAC |

8,9-dihydrobenzo[a]anthracene-8,9-diol |

InChI |

InChI=1S/C18H14O2/c19-17-8-7-13-9-15-12(10-16(13)18(17)20)6-5-11-3-1-2-4-14(11)15/h1-10,17-20H |

Clave InChI |

PPTMSKIRGLLMJB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC(C4O)O)C=C32 |

SMILES canónico |

C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC(C4O)O)C=C32 |

Sinónimos |

8,9-dihydro-8,9 dihydroxybenz(a)anthracene benz(a)anthrene-8,9-dihydrodiol benzanthracene-8,9-dihydrodiol benzanthracene-8,9-dihydrodiol, (trans)-(+-)-isomer benzanthracene-8,9-dihydrodiol, (trans)-isome |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.